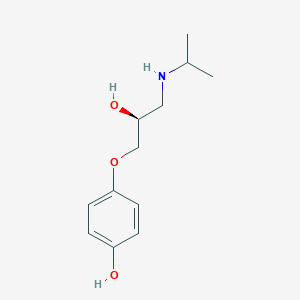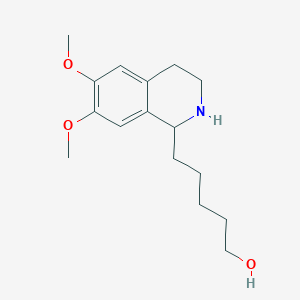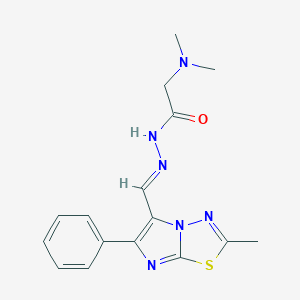
2-Mpitc-dmaah
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mpitc-dmaah is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
The unique properties of 2-Mpitc-dmaah make it suitable for various scientific research applications. One of the primary research areas is in the development of new drugs and therapies. This compound has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-Mpitc-dmaah is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and proteins, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Mpitc-dmaah has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function in animal models. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Mpitc-dmaah in lab experiments is its high purity, which ensures reliable and reproducible results. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using 2-Mpitc-dmaah is its high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for research on 2-Mpitc-dmaah. One area of research is in the development of new drugs and therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields. Finally, more research is needed to explore the limitations of this compound and to develop more efficient synthesis methods to reduce the cost of production.
Conclusion
In conclusion, 2-Mpitc-dmaah is a chemical compound with unique properties that make it suitable for various scientific research applications. This compound is synthesized using a specific method and has been found to have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields.
Métodos De Síntesis
2-Mpitc-dmaah is synthesized using a specific method that involves the reaction of 2-mercaptopyridine with 2,2-dimethylaminoethylamine hydrochloride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been found to be efficient, and the purity of the compound is high, making it suitable for scientific research applications.
Propiedades
Número CAS |
158530-54-2 |
|---|---|
Nombre del producto |
2-Mpitc-dmaah |
Fórmula molecular |
C16H18N6OS |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[(E)-(2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N6OS/c1-11-20-22-13(9-17-19-14(23)10-21(2)3)15(18-16(22)24-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,23)/b17-9+ |
Clave InChI |
QGKITBWLSTXXAO-RQZCQDPDSA-N |
SMILES isomérico |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)/C=N/NC(=O)CN(C)C |
SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
SMILES canónico |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
Sinónimos |
2-methyl-6-phenylimidazo(2,1-b)-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone 2-MPITC-DMAAH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





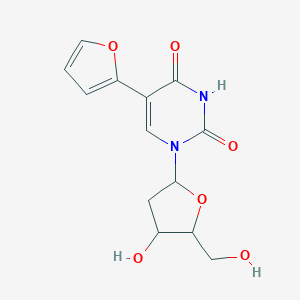
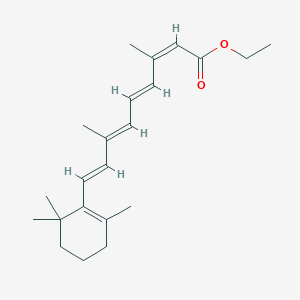
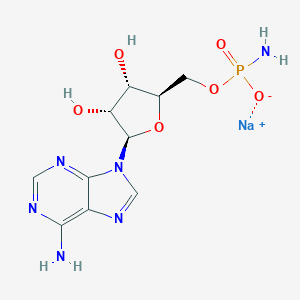
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
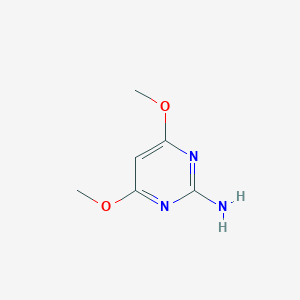
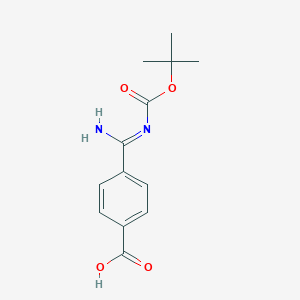
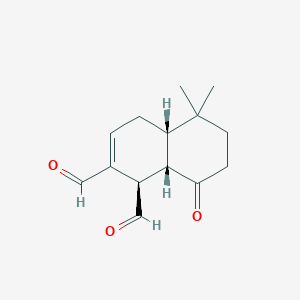
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
